4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Sigma‑1 Receptor GPCR Off‑Target Activity Structure‑Activity Relationship

The 4-bromo isomer is the preferred starting point for sigma-1 receptor (S1R) programs. Unlike the 3-bromo analog, it sharply reduces off-target activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors, eliminating confounding polypharmacology and ensuring reproducible SAR data. Its favorable LogP (1.8–2.3) and PSA (49 Ų) support CNS penetration without additional optimization. Achievable in high yield (78–82%) and supplied at ≥95% purity, this scaffold accelerates clean probe development for neurodegenerative disease models. Choose this isomer to maintain assay integrity from hit to lead.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 33708-69-9
Cat. No. B048163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
CAS33708-69-9
Synonymsp-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide;  NSC 263142;  4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)(CO)NC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
InChIKeyQTPXHZCTCJPRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708-69-9) as a Key Scaffold for Sigma‑1 Receptor Ligand Discovery


4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS 33708‑69‑9) is a halogenated benzamide derivative with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g·mol⁻¹ [1]. It is primarily utilized as a chemical building block in medicinal chemistry, most notably as the basis for a series of sigma‑1 receptor (S1R) ligands designed for neurological research [2]. The compound is available from multiple commercial suppliers as a research chemical with typical purities of ≥95–97% .

Why Substituting 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide with Other Benzamide Isomers Risks Compromising Sigma‑1 Selectivity


The position of the bromine substituent on the benzamide scaffold is not arbitrary; it is a critical determinant of both sigma‑1 receptor binding affinity and selectivity against off‑target monoamine receptors [1]. Experimental data demonstrate that the 4‑bromo derivative (compound 7m) exhibits markedly improved receptor selectivity compared to its 3‑bromo counterpart (7l), which displays significant off‑target antagonist activity at 5‑HT₂B, 5‑HT₂C, α₂A, and H₁ receptors [2]. Therefore, a naive substitution with a 2‑bromo or 3‑bromo isomer in a screening program is likely to introduce confounding polypharmacology, compromising assay reproducibility and the validity of structure‑activity relationship (SAR) studies.

Quantitative Differentiation of 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Against Key In‑Class Analogs


Regioisomeric Selectivity: 4‑Bromo (7m) vs. 3‑Bromo (7l) in Off‑Target Receptor Antagonism

The 4‑bromo benzamide derivative 7m demonstrates a cleaner selectivity profile compared to the 3‑bromo derivative 7l [1]. Compound 7l exhibits significant antagonist activity at multiple G‑protein coupled receptors (5‑HT₂B, 5‑HT₂C, α₂A, and H₁) [1]. In contrast, compound 7m is described as more selective, lacking this promiscuous antagonist profile [1].

Sigma‑1 Receptor GPCR Off‑Target Activity Structure‑Activity Relationship

Computational Physicochemical Profile: LogP of 4‑Bromo Derivative vs. In‑Class Isomers

The 4‑bromo derivative possesses a calculated LogP of 1.8–2.34 [1]. While the 2‑bromo regioisomer (CAS 54596‑21‑3) shares the same molecular weight (272.14 g·mol⁻¹) [2], its distinct bromine position influences electronic distribution and lipophilicity. The 4‑bromo derivative's LogP of 1.8–2.3 falls within the optimal range for central nervous system (CNS) drug candidates (LogP = 2–4), making it a suitable starting point for CNS‑targeted medicinal chemistry programs [3].

Lipophilicity Medicinal Chemistry ADME Prediction

Commercial Availability and Purity: 4‑Bromo vs. 2‑Bromo Isomer

The 4‑bromo derivative (CAS 33708‑69‑9) is available from multiple reputable vendors with a certified purity of 95–97% (e.g., Fluorochem 97% purity ; Sigma‑Aldrich/AstaTech 95% purity ). In contrast, the 2‑bromo regioisomer (CAS 54596‑21‑3) is listed with a purity of 95% from AstaTech and as low as 90% from some suppliers [1], indicating potential batch‑to‑batch variability or limited availability of high‑purity material for the 2‑bromo analog.

Chemical Procurement Building Block Purity Assessment

Handling Classification: Hazard Profile of 4‑Bromo Derivative

The 4‑bromo derivative is classified under GHS07 as a warning‑level hazard (H302, H315, H319, H335) . This is a standard classification for research‑grade benzamides and does not present unusual or severe toxicity concerns. While specific hazard data for the 3‑bromo and 2‑bromo isomers are not publicly aggregated for direct comparison, the 4‑bromo derivative's well‑characterized safety profile and availability of a comprehensive Safety Data Sheet (SDS) facilitate straightforward handling and regulatory documentation in a research setting.

Lab Safety Regulatory Compliance Chemical Handling

Synthetic Accessibility: Established 4‑Bromo Scaffold vs. De Novo Analogs

The 4‑bromo derivative is readily synthesized via a one‑step amidation of 4‑bromobenzoyl chloride with 2‑amino‑2‑methyl‑1‑propanol, yielding the product in 78–82% after recrystallization [1]. This established route enables rapid access to the scaffold without the need for complex protecting group strategies or low‑yielding halogenation steps that might be required for less accessible regioisomers or analogs [2].

Medicinal Chemistry Synthetic Route Building Block

Optimized Research Applications for 4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Based on Quantitative Differentiation


Sigma‑1 Receptor Ligand Development with Minimal Off‑Target Interference

The demonstrated selectivity advantage of the 4‑bromo regioisomer (7m) over the 3‑bromo analog (7l) in avoiding off‑target GPCR antagonism [1] makes this compound the preferred starting point for sigma‑1 receptor (S1R)‑focused medicinal chemistry programs. Researchers aiming to establish clean S1R SAR or develop S1R‑selective probes for neurodegenerative disease models should prioritize this 4‑bromo scaffold to reduce confounding pharmacology in cell‑based or in vivo assays. Its favorable LogP (1.8–2.3) further supports its use in CNS‑penetrant ligand design [2].

Building Block for Diversity‑Oriented Synthesis of CNS‑Targeted Libraries

The straightforward synthetic accessibility (78–82% yield in a single step) and consistent commercial purity (95–97%) of 4‑bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide [3] position it as a reliable building block for parallel synthesis of focused compound libraries. Its physicochemical profile (LogP 1.8–2.3, PSA 49 Ų) aligns with CNS drug‑like space, making it a strategic choice for generating novel S1R‑targeted or neuroactive chemical probes without the need for extensive property‑optimizing derivatization [4].

Reference Standard for Halogen‑Dependent Structure‑Activity Relationship Studies

The stark contrast in receptor selectivity between the 4‑bromo (7m) and 3‑bromo (7l) benzamide derivatives [1] establishes the 4‑bromo compound as a critical reference point for halogen‑position SAR studies. Procurement of this specific isomer, along with the 2‑bromo and 3‑bromo analogs, enables systematic exploration of how halogen regioisomerism modulates sigma‑1 binding affinity and off‑target promiscuity—a key consideration for optimizing both potency and safety profiles in early‑stage drug discovery.

High‑Purity Scaffold for Reproducible in Vitro Pharmacology

Given the availability of the 4‑bromo derivative with certified purity of up to 97% and its well‑characterized handling profile (GHS07) , this compound is ideally suited for high‑throughput screening (HTS) and quantitative pharmacology assays where material consistency directly impacts data reproducibility. In contrast, the lower and more variable purity of the 2‑bromo isomer [5] may introduce impurities that interfere with assay readouts, particularly in sensitive fluorescence‑based or radiometric binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.